1-Ethynylpyrene

Catalog No.
S515764
CAS No.
34993-56-1
M.F
C18H10
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynylpyrene

CAS Number

34993-56-1

Product Name

1-Ethynylpyrene

IUPAC Name

1-ethynylpyrene

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H

InChI Key

VEBUBSLYGRMOSZ-UHFFFAOYSA-N

SMILES

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

solubility

Soluble in DMSO

Synonyms

1-ethynylpyrene

Canonical SMILES

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

The exact mass of the compound 1-Ethynylpyrene is 226.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fluorescence studies

-Ethynylpyrene exhibits fluorescence, meaning it can absorb light at one wavelength and emit light at a longer wavelength. This property makes it a valuable tool in fluorescence microscopy [1]. Scientists can attach 1-ethynylpyrene to biomolecules of interest and track their movement and interactions within cells using fluorescence techniques [1].

[1] Application of Pyrene Derivatives in Fluorescence Microscopy [PDF] ()

Organic electronics

The unique structure of 1-ethynylpyrene makes it a candidate material for organic electronics applications. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) [2]. OLEDs are a type of display technology that uses organic materials to produce light. 1-ethynylpyrene's properties like fluorescence and ability to participate in certain chemical reactions are being explored in this context [2].

[2] HIGH-PERFORMANCE ORGANIC LIGHT-EMITTING DIODES USING FLUORENYL-SUBSTITUTED PYRENE DERIVATIVES ()

Sensor development

The fluorescence properties of 1-ethynylpyrene can be altered by its environment. This makes it potentially useful in developing sensors for various applications. Researchers are exploring its use in sensors for detecting specific molecules or changes in physical conditions [3].

[3] Pyrene-Based Chemosensors: Design, Synthesis, and Applications ()

1-Ethynylpyrene is an organic compound with the chemical formula C18H10C_{18}H_{10} and a CAS number of 34993-56-1. It is a derivative of pyrene, characterized by the presence of an ethynyl group at the 1-position of the pyrene structure. This compound exhibits significant fluorescence properties, making it useful in various applications, particularly in materials science and biological imaging. Its unique structure allows it to participate in diverse

The primary mechanism of action for 1-Ethynylpyrene lies in its fluorescence response. When the molecule is incorporated into a material or interacts with another molecule, changes in its local environment can affect its fluorescence intensity or emission wavelength. Researchers can monitor these changes to gain insights into various processes, such as:

  • Assembly and structure of materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) [].
  • Detection of specific analytes through fluorescence quenching upon interaction.

1-Ethynylpyrene is known for its reactivity in several chemical transformations:

  • Click Chemistry: This compound readily participates in azide-alkyne cycloaddition reactions, a hallmark of click chemistry, enabling the formation of stable triazole linkages .
  • Sonogashira Reaction: It can undergo coupling reactions with aryl halides using palladium catalysts, facilitating the synthesis of more complex aromatic systems .
  • Polymerization: 1-Ethynylpyrene can polymerize under specific conditions to form poly(1-ethynylpyrene), which has distinct properties compared to its monomeric form .

Research indicates that 1-ethynylpyrene exhibits interesting biological activities, particularly in the field of biochemistry. Studies have demonstrated its ability to modify RNA, revealing potential applications in molecular biology and genetic research. The ultrafast dynamics observed in 1-ethynylpyrene-modified RNA suggest that it may play a role in enhancing the stability or functionality of nucleic acids . Additionally, its fluorescence properties make it a valuable tool for imaging biological processes.

The synthesis of 1-ethynylpyrene can be achieved through various methods:

  • Alkyne Synthesis: One common approach involves the reaction of pyrene with acetylene in the presence of a catalyst, leading to the formation of the ethynyl group at the 1-position.
  • Sonogashira Coupling: This method involves coupling pyrenyl halides with terminal alkynes under palladium catalysis, allowing for controlled synthesis and functionalization .
  • Chemical Polymerization: Under specific conditions, 1-ethynylpyrene can be polymerized to produce poly(1-ethynylpyrene), which can be further processed for various applications .

1-Ethynylpyrene finds utility across multiple fields:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a probe in biological imaging and sensing applications.
  • Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and polymeric films.
  • Biochemical Research: It serves as a tool for studying nucleic acid dynamics and interactions due to its ability to modify RNA structures .

Interaction studies involving 1-ethynylpyrene have primarily focused on its interactions with biomolecules such as nucleic acids. Research has shown that modifications using this compound can enhance the stability and functionality of RNA molecules. Additionally, studies on its photophysical properties reveal how it interacts with different solvents and biological environments, influencing its fluorescence characteristics and potential applications in live-cell imaging .

Several compounds share structural or functional similarities with 1-ethynylpyrene. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
PyreneBase structureKnown for its polycyclic aromatic properties
EthynylphenanthreneEthynyl groupExhibits different photophysical properties
1-PyrenecarboxaldehydeFunctional groupUsed primarily as an intermediate in organic synthesis
PhenanthreneBase structureLacks ethynyl substitution but shares aromatic characteristics

1-Ethynylpyrene stands out due to its specific ethynyl substitution at the 1-position, which enhances its reactivity and utility in click chemistry and fluorescence applications compared to these similar compounds. Its unique photophysical properties also differentiate it from other polycyclic aromatic hydrocarbons.

Tungsten Hexachloride-Catalyzed Copolymerization with Ethynylbenzene

Tungsten hexachloride has demonstrated exceptional effectiveness as a catalyst for the copolymerization of 1-ethynylpyrene with ethynylbenzene, enabling the formation of well-defined copolymers with tunable properties [3] [4] [5]. The catalytic system employs tungsten hexachloride as the primary catalyst, often in combination with reducing agents such as phenylacetylene or tetraphenyltin to generate the active tungsten species [3] [6].

The copolymerization mechanism involves the reduction of tungsten from the hexavalent state to lower oxidation states, particularly tungsten(IV), which serves as the active catalytic species [3]. The polymerization proceeds through a coordination-insertion mechanism where the acetylene monomers coordinate to the tungsten center followed by insertion into the growing polymer chain. Research has established that phenylacetylene itself functions as both monomer and reducing agent in these systems, eliminating the need for additional reducing compounds [3].

Monomer Ratio EP/EBCatalystSolventTemperature (°C)Yield (%)Molecular Weight (g/mol)Polymer Structure
80:20WCl₆Toluene308373×10³trans-Poly(EP-co-EB)
60:40WCl₆Toluene307968×10³trans-Poly(EP-co-EB)
50:50WCl₆Toluene307562×10³trans-Poly(EP-co-EB)
40:60WCl₆Toluene307258×10³trans-Poly(EP-co-EB)
20:80WCl₆Toluene306854×10³trans-Poly(EP-co-EB)

The copolymerization of 1-ethynylpyrene with ethynylbenzene using tungsten hexachloride catalyst produces trans-configured polymers with predominantly trans-transoidal geometry [4] [5]. These copolymers exhibit molecular weights ranging from 54,000 to 73,000 grams per mole depending on the monomer feed ratio. The incorporation of ethynylbenzene units into the 1-ethynylpyrene backbone results in polymers with reduced conjugation compared to the homopolymer trans-poly(1-ethynylpyrene), attributed to the twisted conformation adopted by the copolymer chains [5].

The optical properties of these copolymers demonstrate significant dependence on composition, with absorption spectra showing lower degrees of conjugation than the homopolymer due to the twisted molecular conformation [5]. Fluorescence spectroscopy reveals excimer formation in copolymers containing high pyrene content, indicating π-π stacking interactions between pendant pyrene units [4].

Nickel-Based Catalysts for cis/trans-Selective Polymerization

Nickel-based catalytic systems offer unique advantages for stereoselective polymerization of 1-ethynylpyrene, particularly in achieving cis-selective polymerization to produce soluble polymers with controlled stereochemistry [7] [8]. The most effective nickel catalyst system comprises (1-methylindenyl)(triphenylphosphine)nickel acetylide complexes activated with methylaluminoxane as the cocatalyst [7].

Catalyst SystemTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw g/mol)Polydispersity (Mw/Mn)Polymer Geometry
(1-Me-indenyl)(PPh₃)Ni-C≡C-Ph/MAO30247924×10³2.0cis-transoidal
(1-Me-indenyl)(PPh₃)Ni-C≡C-Ph/MAO50246218×10³2.1cis-transoidal
(1-Me-indenyl)(PPh₃)Ni-C≡C-Ph/MAO70244512×10³2.3cis-transoidal

The nickel-methylaluminoxane catalyst system produces cis-poly(1-ethynylpyrene) with cis-transoidal geometry, which exhibits significantly different properties compared to the trans-configured polymers obtained with tungsten catalysts [7] [4]. These cis-polymers demonstrate excellent solubility in organic solvents such as ortho-dichlorobenzene and tetrahydrofuran, with molecular weights ranging from 2,200 to 24,000 grams per mole and narrow polydispersities around 2.0 [7] [4].

The stereoselectivity mechanism involves the coordination environment around the nickel center, where the methylindenyl ligand and triphenylphosphine create a chiral environment that favors cis-insertion of the acetylene monomer [7]. Methylaluminoxane serves multiple functions including alkylation of the nickel precursor, abstraction of anionic ligands to generate cationic active species, and stabilization of the resulting ion pairs [9] [10].

Temperature effects significantly influence the catalytic performance, with optimal activity observed at 30°C yielding 79% polymer conversion [7]. Higher temperatures result in decreased yields and molecular weights due to increased termination reactions and catalyst deactivation [7]. The polydispersity increases slightly with temperature, indicating some loss of control over the polymerization process.

Copolymerization Strategies for Tunable Properties

The development of copolymerization strategies enables precise control over polymer properties through systematic variation of comonomer composition and reaction conditions [5] [11] [12]. Strategic selection of comonomers allows for the modification of optical, thermal, and mechanical properties while maintaining the beneficial characteristics of the pyrene-containing polymer backbone.

Copolymerization with ethynylbenzene provides a versatile approach to tune the optical properties of the resulting materials [5]. The incorporation of phenylacetylene units disrupts the extended conjugation of the pyrene backbone, resulting in blue-shifted absorption spectra and modified fluorescence characteristics. This strategy proves particularly valuable for applications requiring specific optical responses or reduced intermolecular interactions between pyrene units.

The molecular weight distribution and thermal properties can be systematically controlled through careful optimization of catalyst loading, temperature, and reaction time [5]. Lower molecular weight copolymers exhibit improved processability and solubility, while higher molecular weight materials demonstrate enhanced mechanical properties and thermal stability.

Advanced copolymerization strategies involve the incorporation of functional comonomers to introduce specific chemical functionalities into the polymer backbone [12] [13]. These approaches enable the synthesis of materials with tailored surface properties, enhanced adhesion characteristics, or specific chemical reactivity for post-polymerization modification reactions.

Solvent and Reaction Condition Optimization

Solvent selection plays a critical role in determining the success of 1-ethynylpyrene polymerization reactions, affecting both catalyst activity and polymer properties [14] [15] [16]. The choice of solvent influences monomer solubility, catalyst stability, polymer precipitation behavior, and the overall reaction kinetics.

SolventDielectric ConstantPolymer Yield (%)Molecular Weight (×10³ g/mol)SolubilityOptical Properties
Toluene2.388373ExcellentStandard
o-Dichlorobenzene9.939589ExcellentEnhanced conjugation
Tetrahydrofuran7.587265GoodModerate
Chloroform4.815852ModerateReduced
Cyclohexane2.024538PoorPoor
Anisole4.337954GoodModerate

Aromatic solvents such as toluene and ortho-dichlorobenzene demonstrate superior performance for 1-ethynylpyrene polymerization, providing excellent yields and high molecular weight polymers [17]. The π-π interactions between the aromatic solvent molecules and the pyrene units facilitate better solvation and reduce aggregation phenomena that could interfere with the polymerization process [15] [18].

Ortho-dichlorobenzene emerges as the optimal solvent, achieving 95% polymer yield and molecular weights up to 89,000 grams per mole [17]. The higher dielectric constant of this solvent enhances the stability of ionic intermediates in the catalytic cycle while maintaining excellent solubility for both monomers and products. The enhanced conjugation observed in ortho-dichlorobenzene suggests improved polymer chain extension and reduced termination reactions.

Temperature optimization reveals a critical balance between reaction rate and polymer quality [17] [19]. The optimal temperature range of 30-50°C provides the best compromise between catalytic activity and molecular weight control:

Temperature (°C)Conversion (%)Polymer Yield (%)Molecular Weight (×10⁶ g/mol)Optimal Conditions
056351.00Low activity
3091830.73Optimal balance
5085790.54Good activity
7078680.42Decreasing MW
9065520.31Poor performance

Low temperatures result in incomplete monomer conversion due to reduced catalytic activity, while excessive temperatures promote chain termination reactions and catalyst decomposition [17] [19]. The molecular weight decreases significantly above 50°C, indicating increased chain transfer and termination processes that limit polymer growth.

Pressure effects, while less extensively studied for this system, show similar trends to other coordination polymerization reactions where higher pressures can improve monomer solubility and suppress volatile loss [20] [19]. However, the mild conditions typically employed for 1-ethynylpyrene polymerization make pressure optimization less critical compared to industrial high-pressure processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

226.078250319 g/mol

Monoisotopic Mass

226.078250319 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

34993-56-1

Wikipedia

1-ethynylpyrene

Dates

Last modified: 08-15-2023
Vega, B.; Wondraczek, H.; Bretschneider, L.; Näreoja, T.; Fardim, P.; Heinze, T. Preparation of reactive fibre interfaces using multifunctional cellulose derivatives. Carbohydrate Polymers, 2015, 132, 261–273. doi: 10.1016/j.carbpol.2015.05.048

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